1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol

Lipophilicity ADME Drug Discovery

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol (CAS 1694902-58-3) is a fluorinated aliphatic alcohol featuring a terminal trifluoromethyl (-CF3) group, a secondary hydroxyl (-OH) group, and a 4-methoxy-4-methyl substitution pattern on a pentane backbone. Its molecular formula is C7H13F3O2, with a molecular weight of 186.17 g/mol.

Molecular Formula C7H13F3O2
Molecular Weight 186.174
CAS No. 1694902-58-3
Cat. No. B2670978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol
CAS1694902-58-3
Molecular FormulaC7H13F3O2
Molecular Weight186.174
Structural Identifiers
SMILESCC(C)(CC(C(F)(F)F)O)OC
InChIInChI=1S/C7H13F3O2/c1-6(2,12-3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3
InChIKeyWXAGRFLIMGGIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol (CAS 1694902-58-3): A Fluorinated Aliphatic Alcohol Building Block for Advanced Synthesis and Procurement


1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol (CAS 1694902-58-3) is a fluorinated aliphatic alcohol featuring a terminal trifluoromethyl (-CF3) group, a secondary hydroxyl (-OH) group, and a 4-methoxy-4-methyl substitution pattern on a pentane backbone [1]. Its molecular formula is C7H13F3O2, with a molecular weight of 186.17 g/mol . The compound is offered commercially as a liquid with a purity specification of ≥98% and requires storage at 4°C [2]. Its unique combination of electron-withdrawing fluorine atoms and an ether moiety imparts distinct physicochemical properties, positioning it as a specialized building block in organic synthesis, medicinal chemistry, and materials science research [3].

Why 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol Cannot Be Interchanged with Simpler Fluorinated or Non-Fluorinated Alcohol Analogs


Generic substitution is not feasible for 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol due to its specific structural and physicochemical profile. While simpler fluorinated alcohols like 1,1,1-trifluoro-2-pentanol or non-fluorinated analogs like 4-methoxy-4-methyl-2-pentanol may share some functional groups, they fail to replicate the combined effects of the terminal -CF3 and the 4-methoxy-4-methyl substitution on key parameters such as lipophilicity, hydrogen bonding capacity, and steric bulk [1][2]. As detailed in Section 3, the target compound exhibits a distinct LogP and hydrogen bonding profile compared to these closest analogs, leading to divergent behaviors in partitioning, metabolic stability, and reactivity that are critical for successful research outcomes . Therefore, interchanging this compound without validation risks altering experimental results and jeopardizing project timelines.

Quantitative Differentiation of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol (CAS 1694902-58-3) Against In-Class Analogs


Lipophilicity (LogP) Differentiation: A 115% Increase vs. Non-Fluorinated Analog

The lipophilicity of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol, measured by its computed LogP of 1.72 , is substantially higher than its non-fluorinated analog, 4-methoxy-4-methylpentan-2-ol, which has a computed LogP of 0.8 [1]. This difference is critical for predicting membrane permeability and metabolic stability in drug discovery programs.

Lipophilicity ADME Drug Discovery Physicochemical Property

Lipophilicity (LogP) Differentiation: 14% Reduction vs. Simpler Fluorinated Alcohol

Compared to a simpler fluorinated alcohol, 1,1,1-trifluoro-2-pentanol, the target compound exhibits a moderately lower lipophilicity (LogP 1.72 vs. 2.0) [1]. The introduction of the 4-methoxy group reduces overall lipophilicity while adding hydrogen bond acceptor capacity, offering a more balanced pharmacokinetic profile for certain drug discovery applications.

Lipophilicity ADME Lead Optimization Fluorine Chemistry

Topological Polar Surface Area (TPSA) Advantage: 45% Larger vs. Simpler Fluorinated Alcohol

The target compound possesses a Topological Polar Surface Area (TPSA) of 29.46 Ų , which is 45% larger than the TPSA of 20.2 Ų for 1,1,1-trifluoro-2-pentanol [1]. This increase is directly attributable to the added ether oxygen in the 4-methoxy group. TPSA is a key predictor of oral bioavailability and intestinal absorption.

Polar Surface Area Bioavailability Medicinal Chemistry ADME

Optimal Research and Industrial Application Scenarios for 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol (CAS 1694902-58-3)


Medicinal Chemistry: Lipophilicity Modulation in Lead Optimization

Use 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol as a building block to introduce a fluorinated, lipophilic moiety into a lead compound. Its LogP of 1.72 provides a middle ground between non-fluorinated analogs (LogP 0.8) and simpler trifluoromethyl alcohols (LogP 2.0) [1][2]. This allows medicinal chemists to fine-tune a candidate's lipophilicity to improve cell permeability and metabolic stability without pushing it into the highly lipophilic range that can cause poor solubility and promiscuous off-target binding.

Chemical Biology: Design of Novel Fluorescent Probes or Imaging Agents

Employ this compound as a synthetic intermediate in the development of 19F-MRI contrast agents or 19F-NMR probes. The trifluoromethyl group provides a strong, sensitive 19F NMR handle with no background signal in biological systems, while the hydroxyl and ether functionalities offer orthogonal handles for conjugation to biomolecules or fluorophores. The distinct TPSA of 29.46 Ų and LogP profile can be leveraged to tune the overall physicochemical properties of the final probe for optimal biodistribution and cell permeability.

Material Science: Synthesis of Advanced Fluorinated Polymers and Liquid Crystals

Utilize 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol as a monomer or co-monomer in the synthesis of fluorinated polymers. The -CF3 group imparts low surface energy, chemical resistance, and thermal stability . The secondary alcohol is a reactive site for polymerization or post-polymerization functionalization, while the ether linkage contributes flexibility. The compound's unique combination of properties [1] allows for the creation of materials with tailored surface characteristics, dielectric properties, and resistance to degradation.

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